molecular formula C13H14N4 B15053263 1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile

1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile

Cat. No.: B15053263
M. Wt: 226.28 g/mol
InChI Key: GINUZDICFILVDZ-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1-methyl-1H-indazole moiety linked to a cyclobutane carbonitrile group via an amino bridge. The indazole scaffold is a privileged structure in pharmaceutical development, frequently appearing in compounds investigated for various biological activities . For instance, indazole derivatives are key components in advanced research compounds, such as the candidate S-217622, which has been studied for its activity against coronaviruses . The inclusion of the cyclobutane ring, a strained carbocycle, and a polar nitrile group are common strategies in lead optimization to influence the molecule's conformation, metabolic stability, and binding affinity to biological targets. Researchers may explore this compound as a building block for synthesizing more complex molecules or as a candidate for in vitro screening assays to probe its potential interactions with enzymes or receptors. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

1-[(1-methylindazol-5-yl)amino]cyclobutane-1-carbonitrile

InChI

InChI=1S/C13H14N4/c1-17-12-4-3-11(7-10(12)8-15-17)16-13(9-14)5-2-6-13/h3-4,7-8,16H,2,5-6H2,1H3

InChI Key

GINUZDICFILVDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC3(CCC3)C#N)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile typically involves the reaction of 1-methyl-1H-indazole-5-amine with cyclobutanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The indazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Aromatic Systems and Electronic Effects

  • Target Compound: The 1-methylindazole group provides a planar, electron-deficient aromatic system, which may facilitate interactions with biological targets (e.g., enzymes with hydrophobic pockets). The amino linker introduces a hydrogen bond donor.
  • Phenyl Derivative (): The 3-amino-4-hydroxy-5-(methylsulfonyl)phenyl substituent adds strong electron-withdrawing groups (sulfonyl) and hydrogen bond donors/acceptors (amino, hydroxyl), enhancing solubility and reactivity in polar environments .

Physicochemical Properties

  • Solubility : The sulfonyl and hydroxyl groups in the phenyl derivative () likely confer higher aqueous solubility compared to the target compound. The indole derivative’s imidazole may improve solubility in mildly acidic conditions .
  • Hydrogen Bonding: The target compound’s indazole-amino group offers one H-bond donor, whereas the phenyl derivative has three (amino, hydroxyl) and the indole derivative relies on C–H···N interactions .

Biological Activity

1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}N4_{4}
  • CAS Number : 1655488-81-5
  • Molecular Weight : 188.23 g/mol

The indazole moiety is significant in many biologically active compounds, often contributing to their interaction with biological targets.

Research indicates that compounds with indazole structures often exhibit diverse biological activities, including:

  • Inhibition of Enzymes : Indazole derivatives have been shown to act as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. For example, related compounds have demonstrated IC50 values in the nanomolar range, indicating potent inhibition .
  • Anticancer Properties : Some indazole derivatives have been explored for their potential as anticancer agents. They may act through multiple pathways, including the inhibition of protein kinases involved in cancer cell proliferation .

Selectivity and Potency

Studies have highlighted the selectivity of indazole derivatives for specific targets. For instance, certain compounds have shown over 25,000-fold selectivity for MAO-B compared to MAO-A, suggesting a favorable profile for therapeutic applications in neurodegenerative diseases .

Case Study 1: MAO-B Inhibition

A study focused on the synthesis and evaluation of indazole derivatives found that specific modifications to the indazole core significantly enhanced MAO-B inhibitory activity. The most potent derivative exhibited an IC50 value of 0.386 nM, demonstrating its potential for treating conditions like Parkinson's disease .

Case Study 2: Anticancer Activity

Another investigation into the anticancer properties of indazole derivatives revealed that they could effectively inhibit the growth of various cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the indazole ring could enhance potency against cancer cells while minimizing toxicity to normal cells .

Compound NameActivity TypeIC50 Value (nM)Selectivity
N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamideMAO-B Inhibitor0.386>25,000 vs MAO-A
Indazole Derivative XAnticancer50N/A

Q & A

Q. What are the common synthetic routes for preparing 1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile, and what starting materials are typically involved?

Methodological Answer: The synthesis typically involves two key steps:

Indazole Core Preparation : 1-Methyl-1H-indazol-5-amine can be synthesized via nitration followed by reduction of a pre-functionalized indazole derivative. For example, 1-arylindazoles are often prepared using copper-catalyzed coupling reactions or cyclization of o-substituted nitroarenes .

Cyclobutane Carbonitrile Coupling : The cyclobutane-1-carbonitrile moiety is introduced via nucleophilic substitution or Buchwald-Hartwig amination. A literature approach for similar systems involves 1,3-dipolar cycloaddition reactions to form cyclobutane derivatives, as demonstrated in the synthesis of methyl-3-cyano-5-methylindolizine-1-carboxylate .

Q. Key Starting Materials :

  • 1-Methyl-1H-indazol-5-amine (prepared from 5-nitro-1H-indazole via methylation and reduction).
  • Cyclobutane-1-carbonitrile derivatives (e.g., activated halides or ketones for coupling).

Q. Reference Table :

StepReaction TypeExample from LiteratureEvidence ID
Indazole synthesisCopper-catalyzed coupling1-Aryl-5-nitro-1H-indazoles via one-pot nitration/cyclization
Cyclobutane coupling1,3-Dipolar cycloadditionMethyl-3-cyano-indolizine derivatives

Q. What key spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Analyze aromatic protons (δ 7.0–8.5 ppm for indazole) and cyclobutane protons (δ 2.5–4.0 ppm). Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups. For example, cyclobutane carbons typically appear at δ 30–50 ppm in ¹³C NMR .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly in the indazole and cyclobutane regions.
  • IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and NH stretches (3300–3500 cm⁻¹).
  • X-ray Crystallography : Resolve regiochemistry and confirm spatial arrangement, as demonstrated for structurally related carbonitriles .

Q. Data Interpretation Tips :

  • Compare experimental shifts with computed spectra (DFT) to validate assignments.
  • Cross-reference with analogous compounds (e.g., 3-cyanoindolizine derivatives ).

Q. What are common impurities encountered during synthesis, and how can they be removed?

Methodological Answer:

  • Common Impurities :
    • Unreacted starting materials (e.g., residual indazole derivatives).
    • Regioisomers from incomplete coupling.
  • Purification Strategies :
    • Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/petroleum ether) .
    • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility differences.
    • HPLC : For chiral or polar impurities, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselectivity during the coupling of 1-methyl-1H-indazol-5-amine with cyclobutane-1-carbonitrile derivatives?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the indazole nitrogen to steer reactivity .
  • Catalytic Systems : Use palladium/copper catalysts (e.g., Pd(OAc)₂/Xantphos) to enhance selectivity in C–N bond formation, as seen in analogous indazole couplings .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility and reduce side reactions .

Q. Reference Table :

StrategyExampleOutcomeEvidence ID
Catalytic optimizationPd/Xantphos in DMF85% yield, >90% regioselectivity
Solvent screeningDMSO vs. THFReduced dimerization in DMSO

Q. What computational methods are effective for predicting reaction pathways and optimizing conditions for this compound’s synthesis?

Methodological Answer:

  • DFT Calculations : Model transition states to identify energetically favorable pathways (e.g., B3LYP/6-31G* level for nitrile group reactivity) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
  • Software Tools : Gaussian, ORCA, or VASP for electronic structure analysis.

Q. Case Study :

  • A study on 3-cyanoindolizine derivatives used DFT to predict regioselectivity in cycloaddition reactions, aligning with experimental outcomes .

Q. How should researchers resolve contradictions in spectroscopic data between experimental and literature values?

Methodological Answer:

  • Systematic Validation :
    • Replicate measurements under standardized conditions (e.g., solvent, temperature).
    • Cross-check with alternative techniques (e.g., X-ray vs. NMR for stereochemistry) .
    • Consult computational models to identify discrepancies (e.g., tautomerism or conformational flexibility).
  • Example :
    • In cyclobutane carbonitriles, NMR shifts may vary due to ring strain; X-ray data can confirm structural assignments .

Q. Reference Table :

Discrepancy SourceResolution MethodEvidence ID
Solvent polarityStandardize NMR solvent (CDCl₃ vs. DMSO-d₆)
TautomerismIR/DFT analysis of NH and C≡N groups

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